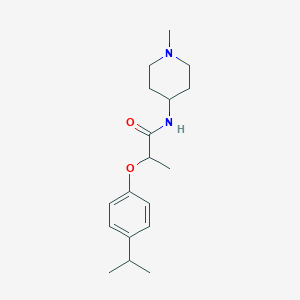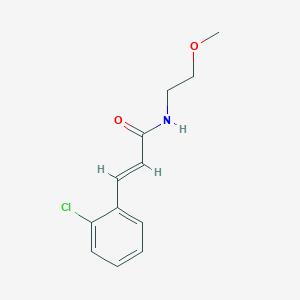
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as IPPP, is a chemical compound that has been widely used in scientific research for its unique properties and applications. IPPP is a synthetic compound that belongs to the class of amides and is commonly used as a reagent in biochemical and physiological studies.
Mecanismo De Acción
The mechanism of action of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the inhibition of the reuptake of dopamine and norepinephrine by their respective transporters. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn enhances their signaling activity. The increased activity of dopamine and norepinephrine signaling pathways has been linked to the regulation of mood, motivation, reward, and other behaviors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide are primarily related to its effects on the dopamine and norepinephrine signaling pathways. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to increase the extracellular concentration of these neurotransmitters, leading to enhanced signaling activity. This property has been linked to the regulation of mood, motivation, and reward. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have analgesic properties, which have been attributed to its effects on the norepinephrine signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for use in lab experiments. It is a potent inhibitor of dopamine and norepinephrine uptake, making it a valuable tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is also relatively easy to synthesize, making it readily available for use in laboratory settings.
However, there are also limitations to the use of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in lab experiments. One of the main limitations is that it has a relatively short half-life, which can make it challenging to use in long-term studies. Additionally, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide can have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. One potential direction is to investigate its effects on other neurotransmitter systems, such as serotonin and gamma-aminobutyric acid (GABA). Another direction is to explore its potential as a therapeutic agent for the treatment of addiction, depression, and other psychiatric disorders. Finally, future research could focus on developing new analogs of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide with improved pharmacological properties, such as longer half-life and reduced off-target effects.
Conclusion:
In conclusion, 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a synthetic compound that has been widely used in scientific research for its unique properties and applications. It is commonly used as a reagent in biochemical and physiological studies, particularly in the field of neuroscience. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has a potent inhibitory effect on the uptake of dopamine and norepinephrine, which makes it a valuable tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders. While there are limitations to its use in lab experiments, the future directions for research on 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide are promising, and it is likely to continue to be an essential tool for studying the neurochemistry of the brain.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 4-isopropylphenol with N-(1-methyl-4-piperidinyl)propanamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is subsequently converted into 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. The process is relatively straightforward and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been widely used in scientific research for its unique properties and applications. It is commonly used as a reagent in biochemical and physiological studies, particularly in the field of neuroscience. 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have a potent inhibitory effect on the uptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. This property makes 2-(4-isopropylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide an essential tool for studying the neurochemistry of addiction, depression, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-13(2)15-5-7-17(8-6-15)22-14(3)18(21)19-16-9-11-20(4)12-10-16/h5-8,13-14,16H,9-12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYNVAYGLDLIIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5228257.png)
![1-[1-(2-chlorobenzoyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5228266.png)
![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-benzyl-4-[2-(4-methoxyphenyl)-1-methylethyl]piperazine](/img/structure/B5228269.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)
![N-[(1-hydroxycyclohexyl)methyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5228280.png)
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)

![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5228286.png)
![5-benzyl-3-(2-furyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5228291.png)

![2-(2-chlorophenyl)-N-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5228302.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)
![1-(3,4-dimethylphenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228322.png)